Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride
Description
Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate hydrochloride is a fluorinated amino acid derivative with a pentanedioate backbone. The compound features a stereospecific configuration (2S,4R), an amino group at the C2 position, and a fluorine substituent at the C4 position. The dimethyl ester and hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRWRMLSIFQEFI-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@H](C(=O)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including Grignard addition, Bayer-Villiger oxidation, and ring-closing metathesis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amino Esters
(a) Methyl (R)-2-Amino-2-(4-fluorophenyl)acetate Hydrochloride ()
- Structure: Contains a fluorophenyl group instead of a fluorine-substituted pentanedioate backbone. The stereochemistry at the amino group is R-configuration (vs. S in the target compound).
- Synthesis : Prepared via esterification and hydrogenation, similar to methods in (Pd/C catalysis).
- Applications : Used as a chiral building block in pharmaceuticals, particularly for β-lactam antibiotics .
- Key Difference : Aromatic fluorination vs. aliphatic fluorination may alter metabolic stability and target selectivity.
(b) (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride ()
Fluorinated Pyrrolidine and Piperidine Derivatives
(a) (2S,4R)-4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride ()
- Structure : Cyclic pyrrolidine ring with methyl and carboxylic acid substituents. Shares the (2S,4R) stereochemistry.
- Applications : Intermediate in synthesizing peptidomimetics and protease inhibitors. The cyclic structure enhances rigidity compared to the linear pentanedioate .
(b) (2S,4R)-4-Hydroxy-2-piperidinecarboxylic Acid Hydrochloride Methyl Ester ()
Fluorinated Proline Analogs ()
- Example : (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Fluorine substitution at the C4 position of a pyrrolidine ring.
- Applications: Mimics proline in collagen synthesis inhibitors.
Comparative Data Table
Biological Activity
Overview of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate; hydrochloride
Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is an amino acid derivative that may exhibit various pharmacological properties, including anti-cancer and neuroprotective effects.
The biological activity of this compound can be attributed to its structural features, which may interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with enzymes and receptors.
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Cell Cycle Regulation : Preliminary studies suggest that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines, which could be a mechanism for its anti-cancer activity.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that compounds structurally similar to Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate have shown promising results in inhibiting tumor growth in vivo. For instance, studies on related amino acid derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that favor apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest that amino acid derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate as a candidate for treating neurodegenerative diseases.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
